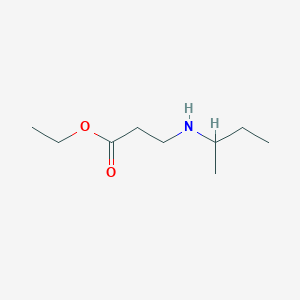
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Vue d'ensemble
Description
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C13H15Cl2NO4S and a molecular weight of 352.2 g/mol. This compound is a sulfonamide antibiotic that was first introduced into clinical medicine in 1988
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid typically involves the reaction of 2,6-dichlorophenylsulfonyl chloride with cyclohexane-1-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route described above. The process involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has been investigated for its antimicrobial properties and potential use as an antibiotic.
Medicine: The compound has shown promise in the treatment of bacterial infections due to its sulfonamide structure.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid exerts its effects involves the inhibition of bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial cell division. The compound targets the enzyme dihydropteroate synthase, leading to the disruption of bacterial metabolism and ultimately cell death.
Comparaison Avec Des Composés Similaires
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is similar to other sulfonamide antibiotics such as sulfamethoxazole and sulfisoxazole. The compound's dichlorophenyl group and cyclohexane ring differentiate it from other sulfonamides, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and mechanism of action make it a valuable candidate for further research and development in the fields of chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
1-[(2,6-dichlorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c14-9-5-4-6-10(15)11(9)21(19,20)16-13(12(17)18)7-2-1-3-8-13/h4-6,16H,1-3,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUZGHWSDNRONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amine](/img/structure/B1386090.png)
![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386093.png)
![2-[(Cyclohexylmethyl)amino]nicotinonitrile](/img/structure/B1386095.png)




![N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1386101.png)


